![molecular formula C9H8Cl2O B3025358 3,4-Dichlorophenylacetone CAS No. 6097-32-1](/img/structure/B3025358.png)
3,4-Dichlorophenylacetone
Overview
Description
3,4-Dichlorophenylacetone is a chemical compound with the molecular formula C9H8Cl2O . It has a molecular weight of 203.06 g/mol . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)propan-2-one .
Molecular Structure Analysis
The InChI code for 3,4-Dichlorophenylacetone is 1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 . The Canonical SMILES for this compound is CC(=O)CC1=CC(=C(C=C1)Cl)Cl .
Physical And Chemical Properties Analysis
3,4-Dichlorophenylacetone is a solid or semi-solid or liquid at room temperature . It has a boiling point of 271.3°C at 760 mmHg . The compound has a flash point of 112.5°C .
Scientific Research Applications
Environmental Impact and Toxicity Studies
Studies on the impact and toxicity of related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been extensive. For instance, Zuanazzi et al. (2020) conducted a scientometric review to analyze global trends in studies on the toxicity of 2,4-D herbicide. This study highlighted the rapid advancements in understanding the toxicology and mutagenicity of 2,4-D, which is closely related to 3,4-Dichlorophenylacetone in structure and use【Zuanazzi et al., 2020】.
Removal from Polluted Water Sources
Efforts to remove 2,4-Dichlorophenoxyacetic acid, a chemical relative of 3,4-Dichlorophenylacetone, from water sources have been documented by EvyAliceAbigail et al. (2017). They focused on various methods for eliminating 2,4-D from contaminated aqueous systems, which could potentially be applicable for related compounds like 3,4-Dichlorophenylacetone【EvyAliceAbigail et al., 2017】.
Solubility and Purification Processes
Research by Wang et al. (2007) on the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures provides essential data that can be used in the purification process of 3,4-Dichlorophenylacetone, given the close chemical relationship between these compounds【Wang et al., 2007】.
Laboratory Experiments in Organic Chemistry
In the field of organic chemistry, Moroz et al. (2003) introduced microscale organic laboratory experiments that illustrate reactions such as addition, substitution, and rearrangement, utilizing compounds similar to 3,4-Dichlorophenylacetone. This research is vital for understanding the chemical behavior and potential applications of 3,4-Dichlorophenylacetone in educational and research settings【Moroz et al., 2003】.
Metabolism in Plants
The metabolism of linuron, a compound containing a 3,4-dichlorophenyl group, in various plants was studied by Nashed and Ilnicki (1970). Their findings on the uptake, distribution, and metabolism of linuron provide insights into how 3,4-Dichlorophenylacetone might behave in a similar biological context【Nashed & Ilnicki, 1970】.
Photocatalytic Degradation Studies
Lima et al. (2020) explored the photocatalytic degradation of 2,4-D using Fe3O4@WO3/SBA-15 under UV irradiation. This research provides a framework for understanding how similar compounds, such as 3,4-Dichlorophenylacetone, might be degraded in environmental settings【Lima et al., 2020】.
Safety And Hazards
3,4-Dichlorophenylacetone is classified under the GHS07 hazard class . The hazard statements for this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAASWQUWIMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976452 | |
Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylacetone | |
CAS RN |
6582-42-9, 6097-32-1 | |
Record name | 3',4'-Dichloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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